molecular formula C5H13ClN2O2 B3049976 2,5-Diaminopentanoic acid;hydron;chloride CAS No. 22834-83-9

2,5-Diaminopentanoic acid;hydron;chloride

Cat. No. B3049976
CAS RN: 22834-83-9
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-UHFFFAOYSA-N
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Description

Ornithine is an amino acid produced during the urea cycle from the splitting off of urea from arginine . It allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . Ornithine hydrochloride is a product ingredient for ornithine . It has a molecular formula of C5H13ClN2O2 .


Synthesis Analysis

Ornithine is produced during the urea cycle . In terms of synthesis of ornithine hydrochloride, one study mentioned the synthesis of ornithine lipid with saturated alkyl chains . Another study discussed the development of high L-ornithine-producing strains by metabolic engineering .


Molecular Structure Analysis

Ornithine hydrochloride has a molecular formula of C5H13ClN2O2 . It has an average mass of 168.622 Da and a monoisotopic mass of 168.066559 Da . The structure of ornithine hydrochloride was confirmed by single crystal X-ray diffraction technique .


Chemical Reactions Analysis

Ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to produce putrescine, the first step in the metabolism of polyamines . Polyamines are essential growth factors in eukaryotic cells .


Physical And Chemical Properties Analysis

Ornithine hydrochloride has an average weight of 168.62 and a monoisotopic weight of 168.0665554 . Its chemical formula is C5H13ClN2O2 . It has a water solubility of 172.0 mg/mL .

Scientific Research Applications

  • Ion Pair Recognition

    • Ornithine-based molecular receptors have shown effectiveness in ion pair binding. These receptors, incorporating urea and (thio)urea groups along with a crown ether moiety, demonstrate strong association with sodium salts of selected anions, particularly sodium chloride. This is attributed to the simultaneous action of two anion binding domains and cation coordination (Piątek, Zdanowski, & Romański, 2015).
  • Stereoselective Synthesis

    • L-[2,3,4,5-D4]ornithine, where diastereotopic hydrogens are stereoselectively labeled with deuterium, was synthesized using a chirally deuterated 3-aminopropanal derivative. This process involved several functional group interconversions, demonstrating ornithine's utility in specific isotopic labeling (Oba, Ishihara, Satake, & Nishiyama, 2002).
  • Transcript Regulation in Plant Cells

    • Ornithine enantiomers were studied for their effects on the expression of polyamine biosynthetic genes in tobacco cells. D-Ornithine enhanced the expression of genes involved in ornithine, arginine, and S-adenosyl methionine metabolism, suggesting a stereo-selective function in gene regulation (Gholami, Bahabadi, Ghanati, & Yousefzadeh Borojeni, 2018).
  • Hydrogen Chloride Removal

    • Studies on hydrogen chloride removal from hydrogen gas by adsorption on zeolites, including ion-exchanged zeolites, highlighted the potential of such materials in environmental applications, particularly in industries where hydrogen chloride needs to be removed for safety and environmental concerns (Sharma et al., 2020).
  • Impact on Immune Functions

    • Research on the effects of ornithine on polymorphonuclear leucocytes indicated significant alterations in amino and α-keto acid profiles and immune function markers. This study highlights ornithine's potential role in modulating host defense capabilities (Mühling et al., 2004).
  • Metabolic Diseases and Therapeutic Modalities

    • Ornithine's role in various metabolic diseases, including hyperorithinemia, hyperammonemia, gyrate atrophy, and certain cancers, is significant. Understanding ornithine's multifaceted roles can aid in the development of therapeutic modalities for these conditions (Sivashanmugam, J.J., U.V., & Sulochana K N, 2017).
  • Biotechnological Production

    • Metabolic engineering of Corynebacterium glutamicum for L-ornithine production has been explored. By manipulating genes related to the urea cycle and arginine operon, significant increases in L-ornithine production were achieved, demonstrating its industrial applicability (Kim, Lee, & Lee, 2015).

Mechanism of Action

L-Ornithine is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . During conditions such as burns or other injuries, the de novo synthesis of L-arginine is usually not sufficient for normal immune function, nor for normal protein synthesis . Therefore, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine) .

properties

CAS RN

22834-83-9

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2,5-diaminopentanoic acid;hydron;chloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H

InChI Key

GGTYBZJRPHEQDG-UHFFFAOYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl

SMILES

C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl

Canonical SMILES

[H+].C(CC(C(=O)O)N)CN.[Cl-]

physical_description

White odorless crystalline powder;  [Sigma-Aldrich MSDS]

Related CAS

1069-31-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Diaminopentanoic acid;hydron;chloride

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